Methyl 4-(2-bromoacetyl)-2-hydroxybenzoate

Medicinal Chemistry Process Chemistry β2-Agonist Synthesis

Regioisomer purity failures waste synthesis campaigns. The 5-isomer (CAS 36256-45-8) yields unstable intermediates requiring heating; the 4-isomer (CAS 27475-15-6) enables room-temperature amine condensation and in-situ cascade reactions. - **Key advantage**: Room-temperature reaction vs. 5-isomer requiring heating (1970 comparative data) - **Design feature**: Non-isolable amino ketone drives equilibrium forward in one-pot cascades - **Supply**: Standard ambient shipping; no DEA restrictions

Molecular Formula C10H9BrO4
Molecular Weight 273.08 g/mol
CAS No. 27475-15-6
Cat. No. B12952342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(2-bromoacetyl)-2-hydroxybenzoate
CAS27475-15-6
Molecular FormulaC10H9BrO4
Molecular Weight273.08 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(C=C1)C(=O)CBr)O
InChIInChI=1S/C10H9BrO4/c1-15-10(14)7-3-2-6(4-8(7)12)9(13)5-11/h2-4,12H,5H2,1H3
InChIKeyFVWZMDORPRMMDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-(2-bromoacetyl)-2-hydroxybenzoate: Electrophilic Building Block


Methyl 4-(2-bromoacetyl)-2-hydroxybenzoate (CAS 27475-15-6) is a brominated aromatic ester characterized by the presence of a reactive bromoacetyl group and a salicylate core . This structural arrangement renders it a versatile electrophile for nucleophilic substitution reactions, solidifying its role as a crucial synthetic intermediate rather than a final drug product . Its primary value is realized in the construction of more complex molecules, particularly within the pharmaceutical industry for the synthesis of bioactive compounds like saligenin-based β2-agonists [1].

1Electrophilic building block
2Nucleophilic substitution
3β2-agonist intermediate synthesis

The reactive bromoacetyl group at the 4-position supports regioselective construction of complex molecules, particularly for saligenin-analog research intermediates.

Methyl 4-(2-bromoacetyl)-2-hydroxybenzoate: Isomeric Specificity


The precise positioning of the electrophilic bromoacetyl group on the aromatic ring is a critical determinant of synthetic outcome, not a trivial substitution. A direct head-to-head comparison between the target 4-isomer and its closely related 5-isomer (CAS 36256-45-8) reveals a stark difference in the stability of key reaction intermediates [1]. This fundamental difference in chemical behavior dictates that procurement decisions cannot be based on generic 'bromoacetyl salicylate' criteria. Choosing the wrong isomer can lead to failed reactions, unstable intermediates that decompose before the next synthetic step, and ultimately, a non-viable manufacturing route, making specific CAS number procurement an absolute necessity for process chemistry.

Target (4-isomer)
Intermediate stability
Unstable amino ketone; requires immediate in-situ consumption.
Condensation temperature
Reacts at room temperature with secondary amines.
vs
5-isomer (CAS 36256-45-8)
Intermediate stability
Stable isolable intermediate; pathway diverges.
Condensation temperature
Requires heating; reaction energetics differ.

Methyl 4-(2-bromoacetyl)-2-hydroxybenzoate: Comparative Evidence


Amino Ketone Intermediate Instability: 4- vs. 5-Isomer

In the synthesis of saligenin-based β2-agonists, the reaction pathway diverges significantly based on the bromoacetyl group's position. Methyl 4-bromoacetyl salicylate (the target compound) reacts with amines at room temperature, but the resulting amino ketone intermediate is documented to be unstable, necessitating immediate further reaction without isolation [1]. This is in direct contrast to the behavior of the 5-isomer, methyl 5-bromoacetyl salicylate, which forms a stable intermediate under comparable conditions [1].

Intermediate instability
Head-to-head
4-isomer: unstable amino ketone, cannot isolate. 5-isomer: stable intermediate, isolable.
Defines process pathway; 4-isomer suited for one-pot cascade designs.
Reported in amine reaction with N-isopropylbenzylamine at room temperature.
Medicinal Chemistry Process Chemistry β2-Agonist Synthesis

Amine Condensation: Room Temperature vs. Heating

A clear energetic difference is observed in the initial condensation step. The target 4-isomer reacts with secondary amines at room temperature, while the 5-isomer requires heating to proceed readily [1]. This quantifiable difference in activation energy (manifested as reaction temperature) directly impacts process design, energy costs, and thermal safety assessments.

Condensation energetics
Head-to-head
4-isomer: room temperature. 5-isomer: requires heating.
Temperature difference may support energy-efficient or heat-sensitive substrate processing.
Observed with secondary benzylamines; process context review needed.
Organic Synthesis Reaction Optimization Nucleophilic Substitution

Bromoacetyl vs. Acetyl: Electrophilicity

The presence of the bromoacetyl group confers significantly higher electrophilicity compared to its non-halogenated acetyl analog, methyl 4-acetyl-2-hydroxybenzoate (CAS 27475-11-2). This is a class-level inference based on the well-established understanding that alpha-halogenation increases the partial positive charge on the carbonyl carbon, making it a much better substrate for nucleophilic attack [1]. While the acetyl analog may find use in different chemistries, its procurement is not a substitute when the synthetic plan requires an electrophilic partner for nucleophilic substitution.

Electrophilicity context
Class-level
Bromoacetyl group enhances electrophilicity vs. acetyl analog (CAS 27475-11-2).
Class-level inference; halogenation supports nucleophilic substitution reactivity.
Data to verify for specific substrate pairs.
Organic Synthesis Structure-Activity Relationship Synthetic Intermediate

Methyl 4-(2-bromoacetyl)-2-hydroxybenzoate: Key Application Scenarios


One-Pot Cascade via Intermediate Instability

Researchers designing one-pot, multi-step cascade reactions can leverage the inherent instability of the amino ketone intermediate formed from Methyl 4-(2-bromoacetyl)-2-hydroxybenzoate. As the intermediate is not isolable, it must be consumed *in situ* in a subsequent transformation [1]. This property is not a drawback but a design feature that prevents side reactions and drives the equilibrium forward, making this specific isomer essential for such streamlined synthetic strategies.

Energy-Efficient Saligenin Beta-Agonist Synthesis

In the synthesis of complex drug intermediates related to salbutamol or salmeterol, the ability of the 4-isomer to undergo the critical amine condensation step at room temperature offers a distinct advantage over its 5-isomer counterpart, which requires heating [1]. For process chemists optimizing for lower energy consumption, reduced thermal degradation of sensitive functional groups, or simplified reactor setup, the 4-isomer (CAS 27475-15-6) is the rationally selected and quantifiably justified choice.

Regioselective Derivatization in Complex Synthesis

When building molecules with multiple reactive sites, the specific and predictable reactivity of the 4-position bromoacetyl group is paramount. The direct comparative data from the 1970 study underscores that the 4-isomer (CAS 27475-15-6) and 5-isomer (CAS 36256-45-8) are not interchangeable and lead to fundamentally different chemical outcomes [1]. This makes the procurement of the correct regioisomer a non-negotiable requirement for achieving the desired regiochemistry in the final product, ensuring synthetic route fidelity and avoiding costly purification failures.

Application
Selection Property
Validation Focus
One-pot cascade synthesis
Intermediate instability as design feature
In-situ consumption and cascade efficiency review
Saligenin β2-agonist intermediate
Room-temperature amine condensation
Process energy and substrate thermal sensitivity review
Regioselective derivatization
4-position bromoacetyl regiochemistry
Synthetic route fidelity and purification outcome assessment
Quote Request

Request a Quote for Methyl 4-(2-bromoacetyl)-2-hydroxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.